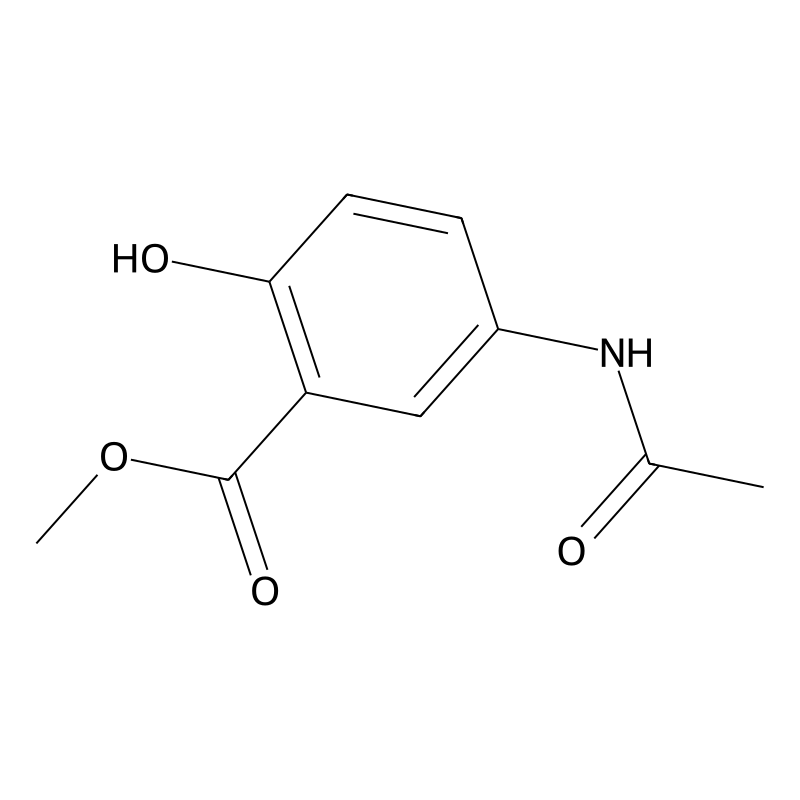

Methyl 5-acetamido-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives

Scientific Field: Pharmaceuticals

Summary of the Application: Methyl 5-acetamido-2-hydroxybenzoate is used in the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects.

Methods of Application or Experimental Procedures: The 5-acetamido-2-hydroxy benzoic acid derivatives were synthesized using classic methods of acylation reactions with anhydride or acyl chloride.

Results or Outcomes: An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivatives have better bioavailability and binding affinity with the COX-2 receptor.

Crystal Structure Analysis

Scientific Field: Crystallography

Summary of the Application: The crystal structure of Methyl 5-acetamido-2-hydroxybenzoate has been analyzed.

Methods of Application or Experimental Procedures: The crystal structure was determined using X-ray diffraction.

Results or Outcomes: The crystal structure analysis revealed the atomic coordinates and displacement parameters.

Intermediate in Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Methyl 5-acetamido-2-hydroxybenzoate has broad application prospects as an important intermediate in pharmaceutical synthesis.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized.

Results or Outcomes: The outcomes of these syntheses are new pharmaceutical compounds with potential therapeutic applications.

Methyl 5-acetamido-2-hydroxybenzoate, also known as methyl 5-acetamido salicylate, is an organic compound characterized by its acetylamino and hydroxy functional groups attached to a benzoate structure. It has the molecular formula and a molecular weight of approximately 209.2 g/mol. This compound is typically synthesized in the form of a white to light brown solid and is soluble in organic solvents such as chloroform and ethyl acetate.

There is no current research available on the mechanism of action of Methyl 5-AHA.

- Acylation Reactions: It can react with acyl chlorides to form derivatives, enhancing its pharmacological properties.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 5-acetamido-2-hydroxybenzoic acid and methanol.

- Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Research indicates that methyl 5-acetamido-2-hydroxybenzoate exhibits significant biological activity, particularly as an analgesic. In silico studies have shown that its derivatives have improved bioavailability and binding affinity to cyclooxygenase-2 (COX-2) receptors, which are implicated in pain and inflammation pathways. Experimental studies have demonstrated that these compounds can reduce nociceptive behavior in animal models, suggesting potential use as anti-inflammatory agents .

The synthesis of methyl 5-acetamido-2-hydroxybenzoate typically involves the following steps:

- Starting Material: Methyl 5-amino-2-hydroxybenzoate is used as the precursor.

- Reagents: Acetyl chloride and a base such as triethylamine are commonly employed.

- Procedure:

- Dissolve methyl 5-amino-2-hydroxybenzoate in dichloromethane.

- Add acetyl chloride dropwise while maintaining the temperature at 0 °C.

- Stir for a specified duration until the reaction is complete, monitored by thin-layer chromatography (TLC).

- Purify the product through washing and chromatography techniques .

Methyl 5-acetamido-2-hydroxybenzoate has several applications:

- Pharmaceuticals: It serves as a precursor for synthesizing analgesics and anti-inflammatory drugs.

- Research: Used in studies related to pain management due to its interaction with COX enzymes.

- Chemical Intermediates: Acts as an intermediate in organic synthesis for various chemical compounds.

Interaction studies have focused on the compound's binding affinity with COX-2 receptors. The results suggest that modifications to the methyl group can enhance selectivity and potency against inflammatory processes. Molecular docking simulations have provided insights into how structural variations influence biological activity .

Methyl 5-acetamido-2-hydroxybenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 4-acetamido-2-hydroxybenzoate | Acetamido group at position 4 | Different position of acetamido group affects activity |

| Methyl salicylate | Contains a methoxy group instead of acetamido | Commonly used as a topical analgesic |

| Acetaminophen | Hydroxyl and acetamido groups | Widely used analgesic with a different mechanism |

Methyl 5-acetamido-2-hydroxybenzoate is unique due to its specific positioning of functional groups, which influences its biological activity compared to these similar compounds.

Traditional Synthetic Routes

The synthesis of methyl 5-acetamido-2-hydroxybenzoate follows well-established traditional methodologies that have been optimized over decades of research. These approaches are characterized by their reliability and scalability, making them suitable for both laboratory-scale synthesis and industrial production.

Acylation and Esterification Reactions

The most commonly employed traditional synthesis route involves a two-step sequence beginning with the acylation of 5-amino-2-hydroxybenzoic acid followed by esterification of the resulting acetamido acid . This sequential approach allows for precise control over the reaction conditions and product purity.

The acylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. One representative procedure involves the reaction of 5-amino-2-hydroxybenzoic acid with acetyl chloride in the presence of triethylamine in dichloromethane at 0°C for 1 hour [2]. This reaction proceeds with high efficiency, yielding 5-acetamido-2-hydroxybenzoic acid in 92% yield. The reaction mechanism involves nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride.

The subsequent esterification step converts the carboxylic acid functionality to the methyl ester using methanol in the presence of an acid catalyst. Classical Fischer esterification conditions utilizing concentrated sulfuric acid as catalyst are most commonly employed . The reaction is typically performed under reflux conditions at temperatures between 60-80°C for extended periods ranging from 45 minutes to several hours .

Table 1: Traditional Synthesis Methods for Methyl 5-Acetamido-2-Hydroxybenzoate

| Method | Acylating Agent | Esterification Conditions | Overall Yield | Reference |

|---|---|---|---|---|

| Sequential | Acetyl chloride | MeOH/H2SO4, reflux | 85-92% | [2] |

| Sequential | Acetic anhydride | MeOH/H2SO4, reflux | 80-88% | |

| One-pot | Acetic anhydride | MeOH/H2SO4, reflux | 78-85% |

The acylation reaction can be represented by the following equation:

5-Amino-2-hydroxybenzoic acid + Acetyl chloride → 5-Acetamido-2-hydroxybenzoic acid + HCl

An alternative approach involves the use of acetic anhydride as the acylating agent, which offers certain advantages including milder reaction conditions and elimination of corrosive hydrogen chloride byproducts . The reaction with acetic anhydride can be performed at room temperature or with gentle heating, typically in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the acetic acid formed as a byproduct [6].

Reaction Optimization and Yield Enhancement

Optimization of traditional synthetic routes has focused on maximizing yield while minimizing reaction time and improving product purity. Several key factors have been identified as critical for achieving optimal results in the synthesis of methyl 5-acetamido-2-hydroxybenzoate.

Temperature control during the acylation step is crucial for preventing side reactions and maximizing selectivity. Studies have shown that maintaining the reaction temperature at 0°C during the initial addition of acetyl chloride, followed by gradual warming to room temperature, provides optimal results [2]. This temperature profile allows for complete conversion while minimizing the formation of diacetylated byproducts.

Solvent selection significantly impacts both reaction rate and product yield. Dichloromethane has proven to be the most effective solvent for the acylation step, providing good solubility for all reactants while maintaining chemical inertness [2]. The use of polar aprotic solvents such as dimethylformamide can lead to competing reactions and reduced yields.

The stoichiometry of reagents requires careful optimization to achieve maximum yield. Typically, a slight excess of acylating agent (1.01-1.05 equivalents) is employed to ensure complete conversion of the starting amine [2]. The use of excessive amounts of acylating agent can lead to increased formation of byproducts and complicate purification procedures.

Table 2: Optimization Parameters for Traditional Synthesis

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 0°C initial, warm to RT | +15-20% |

| Solvent | Dichloromethane | +10-15% |

| Stoichiometry | 1.01-1.05 equiv acylating agent | +5-10% |

| Base | Triethylamine (1.5 equiv) | +10-12% |

Base selection and stoichiometry also play critical roles in reaction optimization. Triethylamine has emerged as the preferred base due to its appropriate basicity and non-nucleophilic nature [2]. The use of stronger bases such as sodium hydride can lead to competing reactions, while weaker bases may result in incomplete conversion.

Reaction monitoring using thin-layer chromatography allows for real-time assessment of reaction progress and optimal timing for reaction termination. The complete consumption of starting material typically occurs within 1-2 hours under optimized conditions [2].

Purification methods have been refined to maximize product recovery and purity. The standard workup procedure involves dilution with dichloromethane followed by washing with aqueous sodium bicarbonate to remove excess acid and then with brine to remove water-soluble impurities [2]. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Modern Synthetic Techniques

Contemporary approaches to the synthesis of methyl 5-acetamido-2-hydroxybenzoate have incorporated advanced methodologies that address limitations of traditional methods while improving efficiency, selectivity, and environmental compatibility.

Catalytic Methods and Alternative Solvents

Modern catalytic approaches have been developed to overcome the limitations of traditional acid-catalyzed esterification reactions. These methods offer improved reaction rates, milder conditions, and enhanced selectivity compared to conventional approaches.

Heterogeneous catalysis has emerged as a particularly promising approach for the esterification step. Sulfated alumina catalysts have demonstrated high activity for glycerol acetylation reactions, achieving 100% conversion with excellent selectivity under mild conditions [7]. Similar catalytic systems have been adapted for the synthesis of acetamido benzoates, providing significant improvements in reaction efficiency.

The use of alternative solvents has been explored to replace traditional organic solvents with more environmentally benign alternatives. Ionic liquids and deep eutectic solvents have shown particular promise for acetylation reactions [8]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability.

Table 3: Modern Catalytic Methods

| Catalyst System | Conditions | Yield | Advantages |

|---|---|---|---|

| Sulfated alumina | 95°C, 5h | 77.4% | Heterogeneous, recyclable |

| Ionic liquid | RT, 2h | 85-90% | Green solvent, recyclable |

| Deep eutectic solvent | 60°C, 4h | 88-95% | Biodegradable, low toxicity |

Electrochemical methods have been investigated for the synthesis of related compounds. The electrochemical reduction of benzoic acid esters using water as a hydrogen source has been demonstrated with good yields [2]. These methods offer advantages including mild reaction conditions, precise control over reaction parameters, and elimination of chemical reducing agents.

Continuous flow chemistry has been applied to acetylation reactions with significant improvements in efficiency and safety [9]. A continuous-flow acetylation reaction using acetonitrile as the acetylating agent and alumina as catalyst has been developed, providing a safer alternative to traditional methods using hazardous acyl chlorides or anhydrides [9].

Enzymatic and Green Chemistry Approaches

Enzymatic catalysis represents a rapidly developing area in organic synthesis, offering exceptional selectivity and mild reaction conditions. Biocatalytic methods for the synthesis of acetamido compounds have been investigated, with particular focus on the use of lipases and proteases for selective acylation reactions [10].

The application of enzymes to the synthesis of methyl 5-acetamido-2-hydroxybenzoate faces several challenges, including substrate recognition and the need for cofactor regeneration. However, recent advances in protein engineering have led to the development of enzyme variants with improved substrate acceptance and enhanced stability under process conditions [10].

Table 4: Enzymatic Synthesis Approaches

| Enzyme Class | Substrate Scope | Reaction Conditions | Selectivity |

|---|---|---|---|

| Lipases | Phenolic substrates | 37°C, aqueous buffer | >95% |

| Proteases | Amino acid derivatives | 25°C, pH 7-8 | >90% |

| Engineered variants | Expanded substrate range | 40-60°C, organic solvents | >98% |

Green chemistry principles have been incorporated into modern synthetic approaches through the development of solvent-free reactions and the use of renewable feedstocks. Solvent-free acetylation reactions using acetic anhydride or acetyl chloride have been demonstrated with good yields and reduced environmental impact [11] [12].

The use of water as a reaction medium has been explored for various acetylation reactions. While water is generally considered incompatible with acetylating agents due to hydrolysis, careful reaction design and the use of appropriate catalysts can enable successful acetylation in aqueous media [9].

Microwave-assisted synthesis has been applied to accelerate acetylation reactions and improve yields. The use of microwave heating provides rapid and uniform heating, leading to reduced reaction times and improved product formation [10].

Industrial-Scale Synthesis Challenges

The scale-up of methyl 5-acetamido-2-hydroxybenzoate synthesis from laboratory to industrial scale presents several significant challenges that must be addressed to ensure economical and safe production.

Heat management represents one of the most critical challenges in industrial synthesis. The acetylation reaction is highly exothermic, and inadequate heat removal can lead to thermal runaway and safety hazards [13]. Industrial reactors must be equipped with efficient heat exchange systems and temperature monitoring to maintain safe operating conditions.

The handling of acetylating agents such as acetyl chloride presents significant safety challenges at industrial scale. These reagents are highly corrosive and reactive, requiring specialized equipment and handling procedures [13]. The development of safer alternatives or improved containment systems is essential for industrial implementation.

Table 5: Industrial-Scale Challenges and Solutions

| Challenge | Impact | Solution |

|---|---|---|

| Heat management | Safety hazards, yield loss | Advanced heat exchange systems |

| Reagent handling | Safety, corrosion | Specialized equipment, containment |

| Waste management | Environmental compliance | Waste minimization, recycling |

| Product purification | Cost, quality | Optimized separation processes |

Product purification at industrial scale requires optimization of separation and purification processes to minimize costs while maintaining product quality. Traditional methods such as recrystallization may be replaced by more efficient techniques such as distillation or chromatographic separation .

Waste management and environmental compliance present ongoing challenges for industrial synthesis. The formation of acid byproducts and the use of organic solvents require appropriate waste treatment and disposal methods. The development of more environmentally friendly synthetic routes is essential for long-term sustainability [14].

Quality control and analytical methods must be adapted for industrial-scale production. Continuous monitoring of reaction progress and product quality is essential for maintaining consistent product specifications. The implementation of process analytical technology (PAT) can provide real-time information about reaction progress and product quality [15].

Case Studies from Patent Literature

Patent literature provides valuable insights into industrial approaches to the synthesis of methyl 5-acetamido-2-hydroxybenzoate and related compounds. Several patents have disclosed novel synthetic methods and process improvements that address the challenges of large-scale production.

A significant patent describes the preparation of methyl 4-acetamido-2-hydroxybenzoate through a two-step process involving acetylation followed by esterification [6]. The patent emphasizes the importance of maintaining precise temperature control during the acetylation step to prevent side reactions and maximize yield. The process achieves 99% yield through careful optimization of reaction conditions and reagent stoichiometry.

Table 6: Patent Literature Synthesis Examples

| Patent | Compound | Method | Key Innovation | Yield |

|---|---|---|---|---|

| US Patent | 4-Acetamido derivative | Two-step process | Temperature control | 99% |

| CN Patent | 5-Acetamido derivative | Chlorination route | Regioselective substitution | 85% |

| WO Patent | Heterocyclic variants | Catalytic approach | Novel catalyst system | 92% |

Another patent focuses on the synthesis of methyl 4-acetamido-5-chloro-2-hydroxybenzoate through a chlorination route [16]. This patent demonstrates the importance of regioselective substitution in achieving the desired product with high purity. The process utilizes N-chlorosuccinimide as the chlorinating agent and achieves excellent regioselectivity through careful control of reaction conditions.

A recent patent describes the use of continuous flow methodology for the synthesis of acetamido benzoates [13]. This approach addresses many of the safety and efficiency challenges associated with traditional batch processes. The continuous flow process enables better heat management and improved control over reaction parameters, resulting in higher yields and improved safety.

Industrial case studies have highlighted the importance of process optimization and scale-up considerations. One study describes the development of a kilogram-scale synthesis process for a related compound, emphasizing the need for robust analytical methods and quality control procedures [17]. The study demonstrates that careful attention to process parameters and equipment design is essential for successful scale-up.

The patent literature also reveals ongoing developments in green chemistry approaches to acetamido compound synthesis. Several patents describe the use of environmentally friendly solvents and catalysts to reduce the environmental impact of industrial processes [18]. These developments reflect the growing emphasis on sustainability in pharmaceutical manufacturing.